5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzamide
- 2-(Ethylsulfonyl)-5-[(4-fluorobenzyl)(2-furylmethyl)amino]-N-(4-fluorophenyl)-4-pyrimidinecarboxamide
Uniqueness
5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H27ClN4O4S |
---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C27H27ClN4O4S/c1-4-37(34,35)27-29-15-24(25(31-27)26(33)30-23-14-18(2)7-8-19(23)3)32(17-22-6-5-13-36-22)16-20-9-11-21(28)12-10-20/h5-15H,4,16-17H2,1-3H3,(H,30,33) |
InChI Key |
MAPHLWAVRMSWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)C)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
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